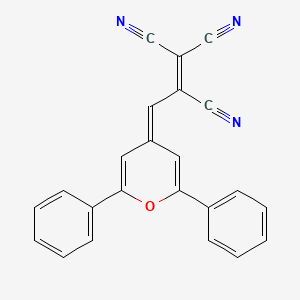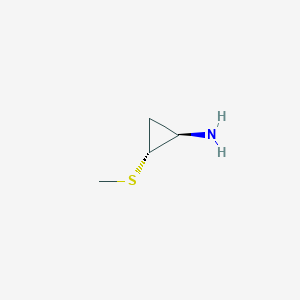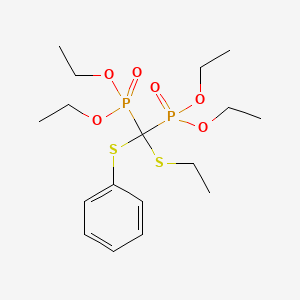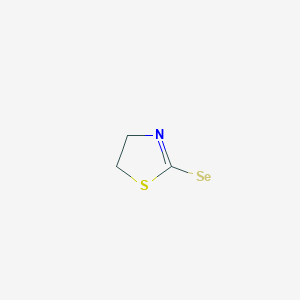
Thiazolidin-2-selone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidin-2-selone is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and selenium atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the ring structure imparts distinct reactivity and biological activity, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiazolidin-2-selone can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with carbon diselenide in the presence of a base, such as sodium hydroxide, to form the desired this compound. The reaction typically proceeds under mild conditions and yields the product in good purity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazolidin-2-selone undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones under appropriate conditions.
Reduction: Reduction reactions can convert this compound to its corresponding selenide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions
Major Products Formed: The major products formed from these reactions include selenoxides, selenones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Thiazolidin-2-selone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antioxidant properties, making it a potential candidate for drug development.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The biological activity of thiazolidin-2-selone is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation.
Pathways Involved: this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. .
Comparaison Avec Des Composés Similaires
Thiazolidin-2-selone can be compared with other similar compounds, such as thiazolidin-2-one and thiazolidin-2,4-dione:
Thiazolidin-2-one: This compound lacks the selenium atom and exhibits different reactivity and biological activity. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Thiazolidin-2,4-dione: This compound contains an additional carbonyl group, which significantly alters its chemical properties and biological activity. .
Uniqueness of this compound: The presence of selenium in this compound imparts unique reactivity and biological activity, distinguishing it from other thiazolidine derivatives. This makes it a valuable scaffold for the development of new therapeutic agents and materials .
Propriétés
Numéro CAS |
63369-86-8 |
|---|---|
Formule moléculaire |
C3H4NSSe |
Poids moléculaire |
165.11 g/mol |
InChI |
InChI=1S/C3H4NSSe/c6-3-4-1-2-5-3/h1-2H2 |
Clé InChI |
ZNKBREDDBIAHSC-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


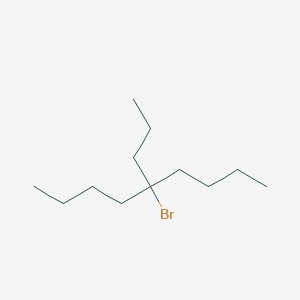



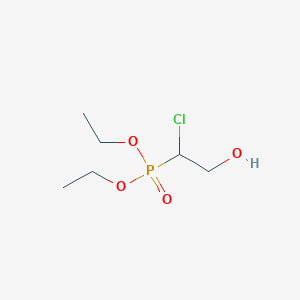
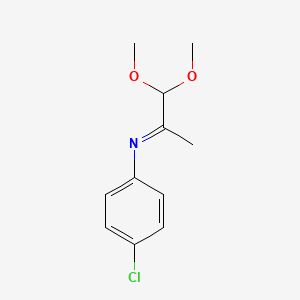
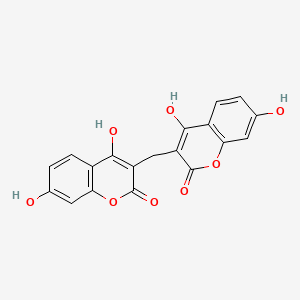
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
